molecular formula C5H10BrNO B158015 N-(2-bromocyclopentyl)hydroxylamine CAS No. 134409-56-6

N-(2-bromocyclopentyl)hydroxylamine

Cat. No. B158015
M. Wt: 180.04 g/mol
InChI Key: JWGAOUTWVKILJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromocyclopentyl)hydroxylamine, also known as BCH, is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

N-(2-bromocyclopentyl)hydroxylamine has been used in various scientific research studies, including as a tool for studying the role of nitric oxide (NO) in biological systems. N-(2-bromocyclopentyl)hydroxylamine is a selective inhibitor of the NO synthase (NOS) enzyme, which is responsible for the production of NO. By inhibiting NOS, N-(2-bromocyclopentyl)hydroxylamine can be used to investigate the effects of NO on various physiological processes.

Mechanism Of Action

N-(2-bromocyclopentyl)hydroxylamine inhibits NOS by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the conversion of L-arginine to NO, thereby reducing the production of NO in the body.

Biochemical And Physiological Effects

N-(2-bromocyclopentyl)hydroxylamine has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromocyclopentyl)hydroxylamine has been found to reduce blood pressure in animal models, likely due to its inhibitory effect on NOS. Additionally, N-(2-bromocyclopentyl)hydroxylamine has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-bromocyclopentyl)hydroxylamine in scientific research is its selectivity for NOS, which allows researchers to investigate the effects of NO specifically. However, one limitation of using N-(2-bromocyclopentyl)hydroxylamine is its relatively low potency compared to other NOS inhibitors. Additionally, N-(2-bromocyclopentyl)hydroxylamine can be difficult to synthesize and has a short half-life in vivo.

Future Directions

There are several potential future directions for research on N-(2-bromocyclopentyl)hydroxylamine. One area of interest is investigating the therapeutic potential of N-(2-bromocyclopentyl)hydroxylamine in diseases such as arthritis and hypertension. Additionally, further studies are needed to better understand the mechanism of action of N-(2-bromocyclopentyl)hydroxylamine and its effects on other physiological processes. Finally, researchers may explore the development of more potent and selective NOS inhibitors based on the structure of N-(2-bromocyclopentyl)hydroxylamine.

Synthesis Methods

N-(2-bromocyclopentyl)hydroxylamine can be synthesized through a reaction between cyclopentene and N-bromoacetamide, followed by hydrolysis with hydroxylamine. The yield of N-(2-bromocyclopentyl)hydroxylamine can be improved by using a solvent such as ethanol or acetic acid.

properties

CAS RN

134409-56-6

Product Name

N-(2-bromocyclopentyl)hydroxylamine

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

N-(2-bromocyclopentyl)hydroxylamine

InChI

InChI=1S/C5H10BrNO/c6-4-2-1-3-5(4)7-8/h4-5,7-8H,1-3H2

InChI Key

JWGAOUTWVKILJP-UHFFFAOYSA-N

SMILES

C1CC(C(C1)Br)NO

Canonical SMILES

C1CC(C(C1)Br)NO

synonyms

Cyclopentanamine, 2-bromo-N-hydroxy- (9CI)

Origin of Product

United States

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